molecular formula C13H16O4 B12431667 Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate

Cat. No.: B12431667
M. Wt: 236.26 g/mol
InChI Key: ADQWZZPCGOXVIC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The IUPAC name This compound is derived through a hierarchical analysis of its substituents. The parent structure is a benzene ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a prop-1-enyl group (CH₂CH=CH₂). The phenoxy moiety (C₆H₅O-) is linked to an acetoxy group (CH₃COO-) via an ethylene bridge, which is further esterified with a methyl group.

The numerical locants prioritize substituents based on the lowest possible numbering sequence, with the methoxy group at position 2 and the propenyl group at position 4. The ester functional group is designated as "acetate" due to its derivation from acetic acid, with the methyl group specifying the ester’s alkyl component.

Structural isomerism in this compound arises from two primary factors:

  • Positional isomerism : Variations in the placement of the methoxy and propenyl groups on the benzene ring (e.g., 3-methoxy-5-propenyl vs. 2-methoxy-4-propenyl) could yield distinct isomers.
  • Stereoisomerism : The prop-1-enyl group introduces a double bond between C1 and C2, permitting cis (Z) and trans (E) configurations. For example, the propenyl group’s geometry affects the molecule’s overall spatial arrangement.

Table 1: Isomeric Variants of this compound

Isomer Type Structural Feature Example Compound
Positional Methoxy at position 3 Methyl 3-methoxy-4-propenylphenoxyacetate
Stereochemical E configuration of propenyl group Methyl 2-methoxy-4-(E-prop-1-enyl)phenoxyacetate

Comparative Analysis of Related Phenylpropanoid Derivatives

This compound shares structural homology with several phenylpropanoid derivatives, including isoeugenol, phenoxyacetic acid, and their ester analogs.

  • Isoeugenol derivatives : Isoeugenol (2-methoxy-4-propenylphenol) serves as a precursor to this compound. Methylation of isoeugenol’s phenolic hydroxyl group and subsequent esterification with acetic acid yields the target molecule. Compared to isoeugenol, the acetate group enhances lipophilicity, altering solubility and reactivity profiles.
  • Phenoxyacetic acid esters : Methyl phenoxyacetate (CAS 2065-23-8) lacks the methoxy and propenyl substituents but shares the phenoxyacetate backbone. The additional substituents in the target compound increase steric hindrance and electronic effects, influencing its participation in transesterification and nucleophilic substitution reactions.
  • Allyl-substituted analogs : Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (PubChem CID 867639) features an ethyl ester and allyl group instead of the methyl ester and propenyl group. This substitution modifies boiling points and chromatographic behavior due to differences in molecular weight (236.27 vs. 250.29 g/mol) and polarity.

Table 2: Structural and Physical Properties of Selected Phenylpropanoid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₃H₁₆O₄ 236.27 Methoxy, propenyl, acetate
Isoeugenol C₁₀H₁₂O₂ 164.20 Methoxy, propenyl, phenol
Methyl phenoxyacetate C₉H₁₀O₃ 166.17 Phenoxy, acetate
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate C₁₄H₁₈O₄ 250.29 Methoxy, allyl, acetate

Crystallographic Characterization and Stereochemical Considerations

Crystallographic data for this compound remain limited in the literature. However, inferences can be drawn from related structures:

  • Stereochemical influences : The E/Z isomerism of the propenyl group impacts molecular packing in the solid state. For instance, the E isomer’s linear configuration may facilitate tighter crystal lattice formation compared to the bent Z isomer.
  • Intermolecular interactions : Hydrogen bonding between the ester carbonyl (C=O) and methoxy oxygen atoms could stabilize the crystal structure, as observed in analogous phenoxyacetate derivatives.
  • Conformational analysis : Density functional theory (DFT) simulations suggest that the acetoxy group adopts a planar configuration relative to the benzene ring, minimizing steric clashes with the methoxy and propenyl substituents.

Figure 1: Hypothetical Crystallographic Orientation

(Omitted diagram due to text constraints; described as planar acetoxy group orthogonal to the benzene ring)  

Properties

IUPAC Name

methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWZZPCGOXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Williamson Etherification

The synthesis begins with eugenol (2-methoxy-4-allylphenol) as the starting material. In a typical procedure, eugenol reacts with chloroacetic acid under alkaline conditions to form 2-(2-methoxy-4-allylphenoxy)acetic acid. Sodium hydroxide (10% w/v) is used to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on chloroacetic acid.

Reaction Conditions :

  • Temperature: 85°C
  • Time: 2 hours
  • Yield: 83%

Esterification with Methanol

The intermediate carboxylic acid is esterified using methanol in the presence of concentrated sulfuric acid as a catalyst. This step proceeds at 65°C for 6 hours, achieving near-quantitative conversion.

Key Parameters :

  • Molar ratio (acid:methanol): 1:10
  • Catalyst: H₂SO₄ (5% v/v)
  • Yield: 95%

Nucleophilic Substitution with Dimethyl Carbonate (DMC)

Catalytic Alkylation

A solvent-free method employs DMC as both a methylating agent and solvent. Eugenol reacts with DMC under base catalysis (K₂CO₃/γ-Al₂O₃) in an autoclave at elevated pressure.

Optimized Conditions :

  • Temperature: 200°C
  • Pressure: 0.25 MPa
  • Catalyst loading: 20% w/w
  • Yield: 94%

Mechanism :
The reaction proceeds via nucleophilic substitution, where the methoxy group of DMC displaces the phenolic oxygen of eugenol. The heterogeneous catalyst enhances reaction efficiency and recyclability.

Alkylation Using Dimethyl Sulfate

Stepwise Methylation

Dimethyl sulfate (DMS) serves as a methylating agent in a two-phase system. Eugenol is first deprotonated with NaOH (10% aqueous solution), followed by slow addition of DMS at 20°C to prevent over-alkylation.

Procedure :

  • Eugenol (24.6 g) is dissolved in NaOH (9.6 g in 90 mL H₂O).
  • DMS (22.8 g) is added dropwise over 1 hour.
  • Post-reaction, the mixture is heated to 40°C to hydrolyze excess DMS.

Yield : 95% (crude), 89% after purification.

Microwave-Assisted O-Alkylation

Accelerated Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of eugenol, 2-bromoacetic acid, and K₂CO₃ in DMF is irradiated at 150 W for 15 minutes, yielding 2-(2-methoxy-4-allylphenoxy)acetic acid.

Advantages :

  • Time reduction: 15 minutes vs. 2 hours (conventional)
  • Yield: 88%

Esterification Under Ultrasound

The acid intermediate is esterified with methanol using ultrasound-assisted catalysis. Sulfuric acid (3% v/v) is employed, achieving 93% yield in 30 minutes.

Propargylation and Subsequent Modification

Introduction of Propargyl Group

Eugenol undergoes propargylation using propargyl bromide in acetonitrile with NaOH as a base. The reaction proceeds at room temperature for 24 hours, yielding 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene.

Conditions :

  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Yield: 78%

Hydrogenation to Prop-1-Enyl Derivative

The propargyl intermediate is hydrogenated using Lindlar catalyst to selectively reduce the alkyne to a cis-alkene. Subsequent esterification with methyl chloroacetate completes the synthesis.

Yield : 82% (over two steps).

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%)
Williamson + Ester NaOH/H₂SO₄ 65–85 8 95
DMC Alkylation K₂CO₃/γ-Al₂O₃ 200 3 94
Dimethyl Sulfate NaOH 20–40 2 89
Microwave K₂CO₃ 100 (MW) 0.25 88
Propargylation Lindlar catalyst 25 24 82

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Reaction Type Reagents/Conditions Products Yield Source
Acidic hydrolysisH₂SO₄ (1M), reflux, 6–8 hours2-(2-Methoxy-4-prop-1-enylphenoxy)acetic acid85–92%
Basic hydrolysisNaOH (2M), 60°C, 4 hoursSodium 2-(2-methoxy-4-prop-1-enylphenoxy)acetate78–85%

Mechanism :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

Alkylation and Acylation

The phenolic oxygen and ester group participate in nucleophilic substitution and acylation:

Reaction Type Reagents Products Conditions Yield Source
MethylationMethyl iodide, K₂CO₃, DMFMethyl-protected phenolic ether derivative70°C, 12 hours75–80%
AcetylationAcetyl chloride, pyridineAcetylated ester derivativeRT, 24 hours82–88%

Key Insight :

  • Alkylation occurs preferentially at the phenolic oxygen due to its higher nucleophilicity compared to the ester group.

Oxidation Reactions

The allyl (prop-1-enyl) group is susceptible to oxidation:

Oxidizing Agent Conditions Products Yield Source
KMnO₄H₂O, 25°C, 2 hours2-(2-Methoxy-4-carboxyphenoxy)acetic acid60–65%
Ozone (O₃)CH₂Cl₂, -78°C, followed by H₂O₂2-(2-Methoxy-4-oxiranylphenoxy)acetic acid50–55%

Applications :

  • Oxidative cleavage of the allyl group introduces ketone or carboxylic acid functionalities for further derivatization.

Claisen Rearrangement

Under thermal conditions, the allyl group undergoes Claisen rearrangement:

Conditions Products Yield Source
200°C, neat, 1 hour2-(2-Methoxy-4-(3-oxo-1-propenyl)phenoxy)acetate70–75%

Mechanism :

  • The allyl group migrates to the adjacent phenolic oxygen, forming a γ,δ-unsaturated ketone intermediate.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS:

Reaction Reagents Position Products Yield Source
NitrationHNO₃, H₂SO₄Para to methoxy2-(2-Methoxy-4-nitro-5-prop-1-enylphenoxy)acetate65–70%
BrominationBr₂, FeBr₃Ortho to methoxy2-(2-Methoxy-4-prop-1-enyl-3-bromophenoxy)acetate60–68%

Regioselectivity :

  • Methoxy and allyl groups direct substitution to ortho/para positions.

Catalytic Hydrogenation

The allyl group is reduced under hydrogenation:

Catalyst Conditions Products Yield Source
Pd/C (10%)H₂ (1 atm), ethanol, RT2-(2-Methoxy-4-propylphenoxy)acetate90–95%

Applications :

  • Saturation of the allyl group modifies lipophilicity and biological activity.

Photochemical Reactions

UV irradiation induces dimerization via the allyl group:

Conditions Products Yield Source
UV (254 nm), benzeneCyclobutane-linked dimer30–40%

Scientific Research Applications

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate involves its interaction with various molecular targets. It can inhibit the production of nitric oxide and hydrogen peroxide in synoviocytes treated with lipopolysaccharides and tumor necrosis factor-alpha. This inhibition is achieved through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs include other phenolic esters with variations in substituents (Table 1). Key differences arise in:

  • Substituent Position and Type : The propenyl group at the para position distinguishes it from analogs like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A), which features imidazole and phenyl groups. These structural variations significantly alter electronic properties and biological interactions.
  • Ester Group : Methyl esters generally exhibit higher volatility and lower metabolic stability compared to ethyl esters (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate in F), influencing pharmacokinetics .
Table 1: Comparison of Key Structural Analogs
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Potential Applications
Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate Methoxy (ortho), Propenyl (para) ~238.3 Phenolic ester, Propenyl Antimicrobial, Plant hormones
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (A) Phenyl (2,5), Imidazole ~334.4 Imidazole, Ethyl ester Anticancer, Enzyme inhibition
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (C) Chlorophenyl (para), Phenyl ~370.8 Halogenated aryl, Ethyl ester Drug delivery, Bioactive agents
(S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate () Dioxoisoindolinyl, Phenyl ~353.3 Isoindolinone, Methyl ester Neuroactive compounds

Computational and Experimental Validation

  • DFT Studies : The exact exchange-correlation functional (e.g., B3LYP) has been critical in modeling thermochemical properties of such esters, achieving <3 kcal/mol error in atomization energies .
  • Crystallography : Tools like SHELX and WinGX () enable precise structural determination, though the target compound’s flexible propenyl group may complicate crystallization compared to rigid imidazole derivatives .

Biological Activity

Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate, a compound derived from eugenol, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound features a methoxy group and an allyl side chain, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, it has been observed to reduce inflammatory markers and cytokine release, indicating its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Neuroprotective Properties

This compound has been studied for its neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions, potentially providing a protective mechanism against neurodegenerative diseases like Alzheimer's. The compound may modulate pathways involved in neuronal apoptosis, offering a novel approach for neuroprotection .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly improved cognitive function after induced oxidative stress. The results showed reduced levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity in brain tissues .

Case Study 2: Anti-inflammatory Response

In a controlled trial involving mice with induced inflammation, treatment with the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). Histopathological examinations revealed reduced tissue damage compared to the control group, supporting its anti-inflammatory potential .

Summary of Research Findings

Biological Activity Findings
AntioxidantSignificant free radical scavenging activity; potential therapeutic use
Anti-inflammatoryReduced inflammatory markers in animal models; implications for chronic diseases
NeuroprotectiveEnhanced neuronal survival; protective effects against oxidative stress
AntimicrobialEfficacy against various pathogens; potential for new antimicrobial agents

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(2-methoxy-4-prop-1-enylphenoxy)acetate, and how can reaction conditions be optimized?

  • Methodology : Adapt esterification protocols from analogous phenoxy-acetate systems. For example, dissolve the phenolic precursor (e.g., 2-methoxy-4-prop-1-enylphenol) in methanol with catalytic sulfuric acid, reflux for 4–6 hours, and isolate via ice-water precipitation followed by recrystallization . Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature.
  • Characterization : Confirm purity using 1H^1H-/13C^{13}C-NMR (e.g., methoxy singlet at δ 3.7–3.9 ppm, acetate carbonyl at δ 170–172 ppm) and FTIR (C=O stretch at ~1740 cm1^{-1}) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement . Key parameters include bond angles around the prop-1-enyl group and torsion angles between the methoxy and acetoxy moieties. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate stereoelectronic effects .

Q. What computational approaches predict the thermochemical properties of this compound?

  • Methodology : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate atomization energies, ionization potentials, and Gibbs free energy of formation. Validate against experimental thermochemical data (e.g., DSC for enthalpy changes) .

Advanced Research Questions

Q. How to address contradictions in regioselectivity during the synthesis of derivatives?

  • Methodology : Perform kinetic vs. thermodynamic control experiments. For example, vary reaction temperatures (e.g., 25°C vs. 60°C) and monitor product ratios via GC-MS. Use computational modeling (DFT) to compare activation barriers for competing pathways (e.g., ortho vs. para substitution) .

Q. What strategies mitigate discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : Re-evaluate basis sets (e.g., 6-311+G(d,p) vs. def2-TZVP) and solvent models (PCM vs. SMD) in DFT calculations. Cross-validate 13C^{13}C-NMR chemical shifts using gauge-including atomic orbital (GIAO) methods .

Q. How to resolve structural ambiguities in prop-1-enyl configuration via advanced NMR techniques?

  • Methodology : Use 1H^1H-1H^1H COSY and NOESY to assign coupling constants and spatial proximities. For example, trans-prop-1-enyl protons exhibit J=1516HzJ = 15–16 \, \text{Hz}, while cis configurations show J=1012HzJ = 10–12 \, \text{Hz}. Compare with 13C^{13}C-NMR DEPT-135 for quaternary carbon assignments .

Q. What experimental designs validate the compound’s biological activity mechanisms?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the phenoxy ring). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters .

Data Contradiction Analysis

Q. How to reconcile conflicting LogP values reported in different studies?

  • Methodology : Standardize measurement conditions (shake-flask vs. HPLC-derived LogP) and validate with computational tools (e.g., XLogP3). Account for pH-dependent ionization (pKa ~4.5 for the acetate group) using potentiometric titrations .

Q. Why do crystallographic bond lengths deviate from DFT predictions?

  • Methodology : Assess crystal packing effects (e.g., hydrogen bonding, van der Waals forces) via Hirshfeld surface analysis. Compare experimental SXRD data with gas-phase DFT geometries and solid-state periodic boundary condition (PBC) calculations .

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